molecular formula C11H17Br B13186484 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene

1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene

Cat. No.: B13186484
M. Wt: 229.16 g/mol
InChI Key: RRCUMCPKMASZKX-UHFFFAOYSA-N
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Description

1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene is an organic compound with the molecular formula C11H17Br. It is characterized by a cyclopentene ring substituted with a bromomethyl group and a cyclobutylmethyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene typically involves multi-step organic reactions. One common synthetic route includes the bromination of a cyclobutylmethyl precursor followed by a coupling reaction with cyclopentene. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators to achieve selective bromination .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of cyclopentyl derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated organic compounds with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the development of new materials, including polymers and resins, due to its reactive bromomethyl group.

Mechanism of Action

The mechanism of action of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene can be compared with other bromomethyl-substituted cycloalkenes and cycloalkanes. Similar compounds include:

The uniqueness of this compound lies in its combination of a cyclopentene ring with a cyclobutylmethyl group, providing a distinct set of chemical properties and reactivity patterns.

Properties

Molecular Formula

C11H17Br

Molecular Weight

229.16 g/mol

IUPAC Name

1-[[1-(bromomethyl)cyclobutyl]methyl]cyclopentene

InChI

InChI=1S/C11H17Br/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h4H,1-3,5-9H2

InChI Key

RRCUMCPKMASZKX-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CC2(CCC2)CBr

Origin of Product

United States

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